molecular formula C14H11Cl2N3O B1591228 Fast Red Violet LB Salt CAS No. 32348-81-5

Fast Red Violet LB Salt

Cat. No.: B1591228
CAS No.: 32348-81-5
M. Wt: 308.2 g/mol
InChI Key: SARKXLKWFKNUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Fast Red Violet LB Salt is synthesized through the diazotization of 4-amino-2-chloro-5-methylbenzanilide. The process involves reacting an arylamine with sodium nitrite in an acidic medium to form the diazonium chloride, which is then treated with zinc chloride to form the stable zinc chloride double salt . Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Fast Red Violet LB Salt undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.

    Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and zinc chloride. Major products formed from these reactions include substituted aromatic compounds and azo dyes .

Scientific Research Applications

Histochemical Staining

Fast Red Violet LB Salt is primarily used for quantifying alkaline phosphatase in histochemical assays. It reacts with alkaline phosphatase to produce a colored product, which can be visualized under a microscope. This application is crucial for studying various biological processes and diseases.

Detection of Tartrate-Resistant Acid Phosphatase (TRAP)

This compound is employed in detecting TRAP in tissue sections, which is significant for understanding bone metabolism and related disorders. The staining procedure involves using this compound in combination with naphthol AS-MX phosphate to visualize osteoclast activity in bone samples .

Immunohistochemistry

This compound serves as a chromogen in enzyme-linked immunohistochemical staining. This application enhances the detection of specific proteins within tissue sections, making it vital for cancer diagnostics and other pathological studies .

Bone Research

The compound has been utilized to study osteoclastogenesis and the role of tumor necrosis factor-alpha (TNF-α) during fracture healing. In animal models, it has demonstrated an inhibitory effect on osteoclasts, which are cells responsible for bone resorption . This property makes it useful for investigating conditions like osteoporosis.

Case Study 1: Osteoclast Activity Assessment

In a study assessing osteoclast activity, researchers utilized this compound to stain TRAP-positive cells in demineralized bone sections. The methodology involved culturing bone marrow cells and fixing them with formalin before applying the staining solution. The results highlighted the compound's effectiveness in quantifying osteoclast numbers and understanding bone metabolism .

Case Study 2: Fracture Healing Investigation

Another study focused on the role of TNF-α during fracture healing employed this compound to visualize changes in osteoclast activity over time. The findings indicated that inhibiting TNF-α signaling led to impaired fracture healing, showcasing the compound's utility in elucidating molecular mechanisms involved in bone repair .

Mechanism of Action

The mechanism of action of Fast Red Violet LB Salt involves its interaction with specific enzymes and proteins. For example, in histochemical staining, the compound reacts with alkaline phosphatase to produce a colored product that can be visualized under a microscope. The molecular targets and pathways involved include the enzyme-substrate interactions that lead to the formation of the colored product .

Comparison with Similar Compounds

Fast Red Violet LB Salt can be compared with other diazonium salts used in similar applications, such as:

This compound is unique due to its specific chemical structure, which provides distinct staining properties and reactivity compared to other diazonium salts.

Biological Activity

Fast Red Violet LB Salt, also known as 4-benzamido-5-chloro-2-methylbenzenediazonium chloride, is a synthetic dye widely utilized in biological research, particularly in histochemistry. It is primarily recognized for its role in staining assays that detect alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP) activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 32348-81-5
Molecular Formula C₁₄H₁₁Cl₂N₃O
Molecular Weight 308.163 g/mol
Dye Content ≥90%
Solubility Water-soluble (1 mg/mL)

This compound is characterized by its azo compound structure, which contributes to its staining properties. The dye is soluble in water and is commonly used in various biochemical assays due to its high stability and specificity for certain enzymatic activities .

This compound functions as a chromogenic substrate for alkaline phosphatase and TRAP. Upon interaction with these enzymes, it produces a red-colored precipitate that can be visualized under a microscope. This property makes it particularly useful in immunohistochemical applications where enzyme activity needs to be localized within tissue samples.

Applications in Research

  • Staining of Alkaline Phosphatase (ALP) :
    • This compound is employed to visualize ALP activity in various tissues, aiding in studies related to bone metabolism and regeneration.
    • It has been used effectively to assess the role of tumor necrosis factor-alpha (TNF-α) during fracture healing processes .
  • Detection of Tartrate-Resistant Acid Phosphatase (TRAP) :
    • The dye is instrumental in identifying TRAP-positive multinucleated osteoclasts, which are crucial for bone resorption studies. A typical protocol involves incubating fixed cells with a TRAP staining solution containing this compound .
  • Histological Applications :
    • This compound is utilized in histological preparations for the detection of enzymatic activity across various tissue types, including bone and cartilage .

Study on Osteoclastogenesis

A study investigated the effects of sodium chloride concentrations on osteoclast differentiation using this compound for TRAP staining. The results indicated that increased NaCl levels enhanced osteoclast formation, demonstrating the dye's utility in understanding cellular responses under varying ionic conditions .

Immunohistochemical Localization

Another research highlighted the use of this compound in immunohistochemical localization of ALP labeled probes. The study provided a detailed protocol that included specific incubation times and conditions necessary for optimal staining results, emphasizing the dye’s effectiveness in visualizing enzyme activity within tissue sections .

Properties

IUPAC Name

4-benzamido-5-chloro-2-methylbenzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKXLKWFKNUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585155
Record name 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32348-81-5
Record name 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fast Red Violet LB Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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